molecular formula C20H28O2 B565829 Arachidonic acid-alkyne

Arachidonic acid-alkyne

Cat. No.: B565829
M. Wt: 300.4 g/mol
InChI Key: DTSYXKMUESYRSH-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonic Acid Alkyne is a modified form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound features an omega-terminal alkyne group, which makes it particularly useful in click chemistry applications. The terminal alkyne group allows for the tagging of arachidonic acid with fluorescent or biotinylated labels, facilitating the analysis of its metabolism and biological activity .

Scientific Research Applications

Arachidonic Acid Alkyne has numerous applications in scientific research:

Mechanism of Action

Arachidonic Acid Alkyne, also known as (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid or ArachidonicAcidAlkyne, is a form of arachidonic acid with an ω-terminal alkyne . This compound has a variety of biological roles and impacts, which we will explore in detail below.

Target of Action

Arachidonic Acid Alkyne’s primary targets are the enzymes involved in its metabolism, such as acyl-CoA synthetases (ACSs) and lysophospholipid acyl-CoA acyltransferases (lyso-PLATs) . These enzymes activate free Arachidonic Acid Alkyne and incorporate it into phospholipids (PLs), playing a crucial role in its biological activity .

Mode of Action

The terminal alkyne group of Arachidonic Acid Alkyne can be used in click chemistry linking reactions. This allows the compound to tag arachidonic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . Because the alkyne group is at the ω-terminus, this compound can easily tag metabolites and derivatives .

Biochemical Pathways

Arachidonic Acid Alkyne is involved in several biochemical pathways. It is converted into eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid, through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways play critical roles in various physiological activities, including inflammation, blood clotting, and vasoconstriction .

Pharmacokinetics

It is known that the compound has low rates of oxidation , which may impact its bioavailability.

Result of Action

The result of Arachidonic Acid Alkyne’s action is the generation of numerous bioactive metabolites. These metabolites have critical importance for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

Action Environment

The action of Arachidonic Acid Alkyne can be influenced by various environmental factors. For instance, conditions like diabetes can significantly alter lipid metabolism, which in turn might affect the enzymatic processes involved in Arachidonic Acid Alkyne’s metabolism . Understanding these influences is crucial for optimizing the therapeutic use of this compound.

Biochemical Analysis

Biochemical Properties

Arachidonic Acid Alkyne plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These interactions lead to the formation of various eicosanoids, which are bioactive lipids involved in inflammation, blood clotting, and vasodilation . The alkyne group in Arachidonic Acid Alkyne allows it to be tagged with fluorescent or biotinylated labels, facilitating the study of its metabolic pathways and interactions with other biomolecules .

Cellular Effects

Arachidonic Acid Alkyne influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of eicosanoids, which play crucial roles in inflammatory responses and other cellular functions . In particular, Arachidonic Acid Alkyne can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to changes in the levels of prostaglandins, leukotrienes, and other eicosanoids . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Arachidonic Acid Alkyne involves its incorporation into cellular membranes and subsequent metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The alkyne group allows for the tagging of Arachidonic Acid Alkyne with various labels, enabling the study of its interactions with other biomolecules. These interactions can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function . Additionally, Arachidonic Acid Alkyne can be used to study the binding interactions of arachidonic acid and its metabolites with various receptors and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arachidonic Acid Alkyne can change over time due to its stability and degradation. Studies have shown that Arachidonic Acid Alkyne is relatively stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies have demonstrated that Arachidonic Acid Alkyne can influence cellular processes such as mitochondrial function, oxidative stress, and cell death . These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of Arachidonic Acid Alkyne’s actions .

Dosage Effects in Animal Models

The effects of Arachidonic Acid Alkyne in animal models can vary with different dosages. Studies have shown that low doses of Arachidonic Acid Alkyne can have protective effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, in diabetic myocardial ischemia models, Arachidonic Acid Alkyne has been shown to enhance mitochondrial function and reduce oxidative stress at lower doses, while higher doses may exacerbate cellular damage . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

Arachidonic Acid Alkyne is involved in several metabolic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . These pathways lead to the production of various eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acids, which play critical roles in inflammation, cardiovascular function, and other physiological processes . The alkyne group in Arachidonic Acid Alkyne allows for the tagging and tracking of these metabolites, providing valuable insights into the metabolic flux and interactions of arachidonic acid and its derivatives .

Transport and Distribution

Within cells and tissues, Arachidonic Acid Alkyne is transported and distributed through interactions with specific transporters and binding proteins . The alkyne group facilitates the tagging of Arachidonic Acid Alkyne, enabling the study of its localization and accumulation in various cellular compartments . These studies have shown that Arachidonic Acid Alkyne can be incorporated into cellular membranes and distributed to different organelles, influencing its activity and function .

Subcellular Localization

The subcellular localization of Arachidonic Acid Alkyne is influenced by its interactions with specific targeting signals and post-translational modifications . Studies have shown that Arachidonic Acid Alkyne can be localized to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . These localizations can affect its activity and function, as well as its interactions with other biomolecules . The ability to tag Arachidonic Acid Alkyne with fluorescent or biotinylated labels allows for the detailed study of its subcellular distribution and the mechanisms underlying its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process typically involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the formation of the alkyne group .

Industrial Production Methods: Industrial production of Arachidonic Acid Alkyne involves the large-scale synthesis of the compound using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity lipid standards and controlled reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Linoleic Acid Alkyne
  • Eicosapentaenoic Acid Alkyne
  • Docosahexaenoic Acid Alkyne

Comparison: Arachidonic Acid Alkyne is unique due to its specific omega-terminal alkyne group, which allows for precise tagging and tracking in biological systems. Compared to other similar compounds, it has a lower rate of oxidation and can be used to study the metabolism of polyunsaturated fatty acids more effectively .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYXKMUESYRSH-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.